

Metizolam chemical structure and properties

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An In-depth Technical Guide to the Chemical and Pharmacological Profile of Metizolam

Introduction

Metizolam, also known as desmethyletizolam, is a synthetic thienotriazolodiazepine, a class of compounds that are structural analogs of benzodiazepines.[1][2] It is the demethylated analogue of the more widely known etizolam.[1][3][4] First synthesized as early as the 1970s and patented in 1995 by a Japanese company for its potential anxiolytic properties, it was never commercially marketed as a medication.[5][6] **Metizolam** has since emerged as a designer drug, first identified in the illicit drug market in 2015.[5][7] This document provides a comprehensive technical overview of its chemical structure, physicochemical and pharmacological properties, and relevant experimental methodologies for its study.

Chemical Identity and Structure

Metizolam is chemically distinct from classical benzodiazepines due to the replacement of the benzene ring with a thiophene ring, classifying it as a thienodiazepine.[1][7] The fusion of a triazole ring to the diazepine structure further categorizes it as a thienotriazolodiazepine.[1] This core structure consists of a thiophene ring fused to a seven-membered diazepine ring.[1] An ethyl group is attached at position R7, and a 2-chlorophenyl ring is bound at R5.[1]

Table 1: Chemical Identifiers for Metizolam



Identifier	Value	Reference
IUPAC Name	4-(2-Chlorophenyl)-2-ethyl-6H- thieno[3,2-f][1][5] [6]triazolo[4,3-a][1][6]diazepine	[4][5]
Synonyms	Desmethyletizolam	[1][5][8]
CAS Number	40054-68-0	[4][5][8]
Molecular Formula	C16H13CIN4S	[5][7][8]
Molecular Weight	328.8 g/mol	[5][7]
InChI String	InChI=1S/C16H13CIN4S/c1-2- 10-7-12-15(11-5-3-4-6- 13(11)17)18-8-14-20-19-9- 21(14)16(12)22-10/h3- 7,9H,2,8H2,1H3	[4][5][8]
SMILES String	CCC1=CC2=C(S1)N3C=NN=C 3CN=C2C4=CC=CC=C4Cl	[7]
PubChem CID	12434325	[4]

Physicochemical Properties

Metizolam is typically encountered as a white solid or crystalline material.[5] Its stability and solubility are important considerations for its use as an analytical reference standard and in research settings.

Table 2: Physicochemical Data for Metizolam

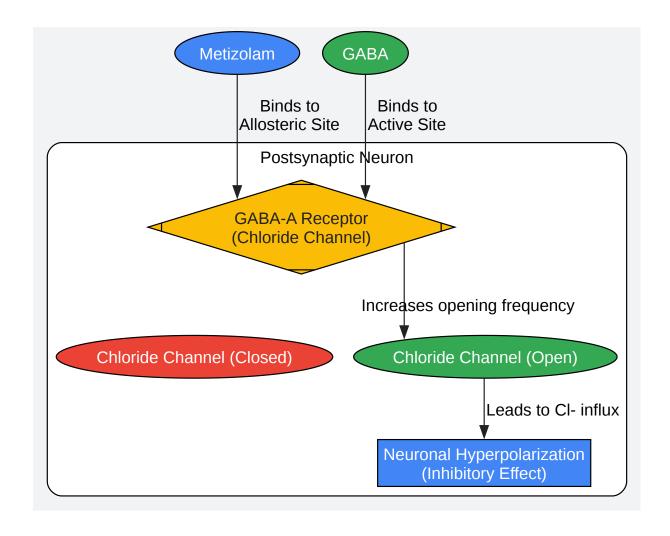


Property	Value	Reference
Appearance	White Solid Material / Crystalline Solid	[5][8]
Solubility	DMF: 15 mg/mLDMSO: 15 mg/mLDMSO:PBS (pH 7.2) (1:3): 0.25 mg/mL	[8]
Storage	-20°C	[8]
Stability	≥ 5 years (under specified storage)	[8]
λmax	232 nm	[8]

Pharmacology Mechanism of Action

Like other benzodiazepines and their analogues, **metizolam** exerts its effects by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system (CNS).[1][6][9] **Metizolam** acts as a full agonist at the benzodiazepine allosteric site on the GABA-A receptor.[1][7] Binding to this site does not directly activate the receptor but enhances the affinity of GABA for its own binding site.[9][10] This potentiation of GABAergic neurotransmission increases the frequency of chloride channel opening, leading to an influx of chloride ions into the neuron.[9] The resulting hyperpolarization of the neuronal membrane makes it less excitable, producing widespread CNS depression.[6][9]





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Caption: Metizolam's GABA-A receptor signaling pathway.

Pharmacological Effects

Metizolam produces a range of effects typical of CNS depressants.[1] Its primary reported effects include anxiolysis (anxiety suppression), sedation, muscle relaxation, disinhibition, and amnesia.[1][3][6] Its anxiolytic action is reported to be approximately six times greater than that of diazepam.[1] At higher doses, it can induce hypnosis, reducing the time to fall asleep and increasing total sleep time.[1][2]

Pharmacokinetics



Metizolam is absorbed relatively quickly following oral administration, with peak plasma concentrations achieved between 30 minutes and 2 hours.[1][6] It has a mean elimination half-life of about 3.4 hours.[1][2] Thienotriazolodiazepines like **metizolam** are generally easily oxidized and rapidly metabolized, which may lead to a lower risk of accumulation with prolonged use compared to some other benzodiazepines.[1] Metabolism is expected to occur in the liver, primarily via the cytochrome P450 enzyme system, specifically CYP3A4, similar to other benzodiazepines.[11]

Table 3: Pharmacokinetic Parameters of Metizolam

Parameter	Value	Reference
Bioavailability	Not specified, but etizolam is 93%	[2]
Time to Peak Plasma	30 minutes - 2 hours	[1][6]
Elimination Half-life	~3.4 hours	[1][2]
Metabolism	Hepatic, likely via CYP3A4	[11]
Excretion	Primarily renal (as metabolites)	[11]

Experimental ProtocolsSynthesis

While specific, detailed industrial synthesis protocols for **metizolam** are not publicly available, its synthesis dates back to the 1970s.[5] A common method for synthesizing related thienodiazepines involves starting with a precursor like 5-(o-chlorophenyl)-7-ethyl-1,2-dihydro-3H-thieno[2,3-e][1][6]diazepine-2-thione.[7] A generalized, plausible multi-step synthetic pathway would involve:

- Thienodiazepine Core Formation: Condensation reactions to form the initial thieno[2,3-e][1] [6]diazepine structure.
- Functionalization: Introduction of the 2-chlorophenyl and ethyl groups at the appropriate positions.



• Triazole Ring Annulation: A key step involving the cyclization of a hydrazine derivative or a similar precursor with an appropriate reagent to form the fused triazole ring, yielding the final **metizolam** molecule. This often involves chlorination followed by cyclization.[7][12]

The process is an operationally simple, one-pot-two-step cascade reaction that is highly atom-economical.[12]

Analytical Methodologies

The detection and quantification of **metizolam** in biological and seized materials rely on standard forensic and analytical chemistry techniques.[5]

5.2.1 Sample Preparation

For biological matrices like urine or blood, a sample preparation step is crucial to extract and concentrate the analyte.

- Liquid-Liquid Extraction (LLE): A common method used to purify and concentrate samples before analysis.[13]
- Solid-Phase Extraction (SPE): An alternative to LLE that can offer cleaner extracts and better automation potential.
- Hydrolysis: For urine samples, enzymatic hydrolysis (e.g., with β-glucuronidase) is often
 performed to cleave conjugated metabolites, increasing the detectability of the parent drug
 and its metabolites.[3]

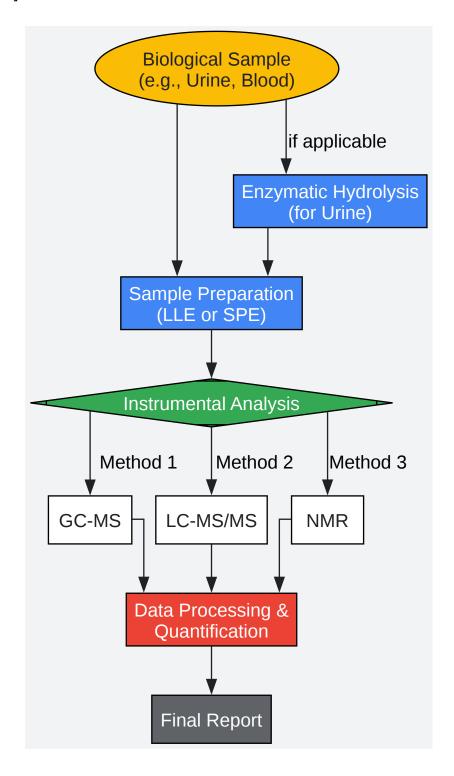
5.2.2 Instrumental Analysis

Several advanced analytical techniques are used for the definitive identification and quantification of **metizolam**.

- Gas Chromatography-Mass Spectrometry (GC-MS): A reference method for benzodiazepine detection, offering high sensitivity and specificity.[5][13]
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The method of choice for quantifying drugs at very low concentrations in biological fluids, providing excellent sensitivity and specificity.[13][14]



Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural elucidation and can
detect analytes like metizolam in samples such as hydrolyzed urine.[5][13] A study noted
that metizolam was detectable in hydrolyzed urine for up to 46 hours post-administration
using NMR.[13]



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Caption: General experimental workflow for metizolam analysis.

Conclusion

Metizolam is a potent thienotriazolodiazepine with a well-defined chemical structure and pharmacological profile characteristic of a CNS depressant. Its action is mediated through the positive allosteric modulation of GABA-A receptors. While it has a history in pharmaceutical research, its current relevance is primarily in the fields of forensic toxicology and clinical chemistry due to its presence in the illicit drug market. Standard analytical protocols, particularly those employing mass spectrometry, are effective for its identification and quantification in various matrices. Further research is needed to fully characterize its metabolic fate, long-term effects, and complete toxicological profile.

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